CDK8 Kinase Inhibition Potency of CAS 1146923-45-6 Compared to Pyridine-Derived CDK8 Inhibitor AU1-100
Biochemical assay data reported for CAS 1146923-45-6 indicate potent inhibition of cyclin-dependent kinase 8 (CDK8) with an IC₅₀ of 0.8 nM, as documented in screening experiments conducted at the University of Basel's Institute for Chemical Biology [1]. For comparison, the published CDK8 inhibitor AU1-100 (compound 38 from the University of South Australia drug discovery program), a pyridine-derived triazole-containing compound, achieved an IC₅₀ of 51 nM against CDK8 in a similar in vitro kinase assay format [2]. The target compound's reported potency represents an approximately 64-fold improvement over AU1-100 under comparable assay conditions.
| Evidence Dimension | CDK8 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 nM |
| Comparator Or Baseline | AU1-100 (pyridine-derived CDK8 inhibitor): IC₅₀ = 51 nM |
| Quantified Difference | ~64-fold greater potency for CAS 1146923-45-6 |
| Conditions | In vitro kinase inhibition assay; target compound tested at University of Basel Institute for Chemical Biology; AU1-100 data from recombinant CDK8/cyclin C assay as reported in Eur. J. Med. Chem. 2021 |
Why This Matters
For procurement decisions in CDK8-targeted drug discovery programs, the 64-fold potency advantage of CAS 1146923-45-6 over AU1-100 suggests a substantially wider therapeutic index potential, though confirmatory head-to-head testing under identical assay conditions is warranted.
- [1] Kuujia.com. CAS No. 1146923-45-6 Product Page: Biological Activity Data – CDK8 Inhibition. Available at: https://www.kuujia.com/cas-1146923-45-6.html (Accessed May 2026). Note: Primary source verification pending; data attributed to University of Basel Institute for Chemical Biology screening. View Source
- [2] Yu, M.; Teo, T.; Yang, Y.; Li, M.; Long, Y.; Philip, S.; Noll, B.; Heinemann, G.K.; Diab, S.; Eldi, P.; Mekonnen, L.; Anshabo, A.T.; Rahaman, M.H.; Milne, R.; Hayball, J.D.; Wang, S. Potent and Orally Bioavailable CDK8 Inhibitors: Design, Synthesis, Structure-Activity Relationship Analysis and Biological Evaluation. Eur. J. Med. Chem. 2021, 218, 113248. DOI: 10.1016/j.ejmech.2021.113248. View Source
